molecular formula C8H10N2O B071401 3,5,6-Trimethylpyrazine-2-carbaldehyde CAS No. 186534-02-1

3,5,6-Trimethylpyrazine-2-carbaldehyde

Cat. No. B071401
M. Wt: 150.18 g/mol
InChI Key: HSGOLPGJARMUOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazine derivatives, similar to 3,5,6-Trimethylpyrazine-2-carbaldehyde, involves complex chemical reactions. For instance, the formation of certain pyrazine compounds can result from the reaction of carbonyl compounds with amines in the presence of reducing agents and catalysts. Such processes highlight the intricate methods involved in synthesizing pyrazine derivatives, including various starting materials like aldehydes, ketones, or amines, which are essential for the condensation steps leading to the final product (Irrgang & Kempe, 2020).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by their aromatic ring system, which plays a crucial role in their chemical reactivity and properties. Studies on compounds with similar structural features, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, provide insights into the fascinating variability in chemistry and properties these structures exhibit, including their spectroscopic, structural, magnetic properties, and biological and electrochemical activities (Boča, Jameson, & Linert, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of pyrazine derivatives are influenced by their molecular structure. For example, the reactivity towards different functionalization reactions, including hydroxylation, amination, and carbenoid insertion, showcases the compound's versatility. Metalloporphyrin catalysts have been employed in the saturated C-H bond functionalization of similar compounds, demonstrating high regio-, diastereo-, or enantioselectivity (Che, Lo, Zhou, & Huang, 2011).

Physical Properties Analysis

The physical properties of pyrazine derivatives, such as solubility, melting point, and boiling point, are critical for their application in various fields. While specific data on 3,5,6-Trimethylpyrazine-2-carbaldehyde are not provided in the referenced studies, understanding these physical properties is essential for handling and applying these compounds in chemical synthesis and other industrial processes.

Chemical Properties Analysis

The chemical properties of 3,5,6-Trimethylpyrazine-2-carbaldehyde, such as its reactivity with other compounds, stability under different conditions, and potential for forming various derivatives, are fundamental aspects of its chemical profile. Research on similar pyrazine derivatives reveals insights into their broad range of biological activities, mechanisms of action, and potential applications in creating more complex molecules or as intermediates in synthetic pathways (Silva et al., 2011).

Scientific Research Applications

  • 3,5,6-Trimethylpyrazine-2-carbaldehyde is a chemical compound with the molecular formula C8H10N2O . Its CAS Number is 186534-02-1 and it has a molecular weight of 150.18 .
  • It is a solid substance and is stored at room temperature in an inert atmosphere .
  • The InChI Key for this compound is HSGOLPGJARMUOX-UHFFFAOYSA-N .
  • Pharmaceutical Intermediate

    • It could be used as an intermediate in the synthesis of various pharmaceutical compounds . The specific drugs or compounds that use this as an intermediate are not mentioned in the available sources.
  • Chemistry and Biological Experiments

    • This compound could be used in various chemistry and biological experiments . The exact nature of these experiments is not specified in the available sources.
  • Chemical Reagent

    • It could be used as a reagent in various chemical reactions . The specific reactions where this compound is used as a reagent are not detailed in the available literature.
  • Research and Development

    • This compound could be used in research and development (R&D) activities . The specific R&D activities where this compound is used are not mentioned in the available sources.
  • Flavor Ingredient

    • Similar to its relative compound, 2,3,5-Trimethylpyrazine , it could potentially be used as a flavor ingredient in food products. The specific foods or beverages that could benefit from this flavoring are not mentioned in the available sources.
  • Treatment of Disorders

    • Another relative compound, 2,3,5,6-Tetramethylpyrazine, has been found useful in the treatment of several disorders such as asthma, heart failure, rhinitis, and urinary incontinence . It’s possible that 3,5,6-Trimethylpyrazine-2-carbaldehyde could have similar medicinal properties, but this would need to be confirmed through further research.

Safety And Hazards

The safety information for 3,5,6-Trimethylpyrazine-2-carbaldehyde includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 . Prolonged inhalation of high concentrations may damage the respiratory system .

Future Directions

A new anticancer ligustrazine derivative, 3β-hydroxyolea-12-en-28-oic acid-3,5,6-trimethylpyrazin-2-methylester (T-OA, C38H58O3N2), was synthesized via conjugating hepatoprotective and anticancer ingredients of traditional Chinese medicine . This suggests potential future directions in the development of new anticancer drugs.

properties

IUPAC Name

3,5,6-trimethylpyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-6(2)10-8(4-11)7(3)9-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGOLPGJARMUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594018
Record name 3,5,6-Trimethylpyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6-Trimethylpyrazine-2-carbaldehyde

CAS RN

186534-02-1
Record name 3,5,6-Trimethylpyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
L Deng, X Guo, L Zhai, Y Song, H Chen… - Chemical biology & …, 2012 - Wiley Online Library
A series of novel stilbene derivatives containing ligustrazinyl moiety was designed, synthesized, and assayed for their protective effects on damaged endothelial cells. The results …
Number of citations: 23 onlinelibrary.wiley.com
J Marco-Contelles - Journal of Medicinal Chemistry, 2020 - ACS Publications
The recent advances of tetramethylpyrazine nitrones and quinolylnitrones for the treatment of stroke have been reviewed and compared with other agents, showing promising …
Number of citations: 26 pubs.acs.org
W Wei, L Jing, Y Tian, A Więckowska, D Kang… - Bioorganic & Medicinal …, 2023 - Elsevier
As Alzheimer's disease (AD) is a neurodegenerative disease with a complex pathogenesis, the exploration of multi-target drugs may be an effective strategy for AD treatment. …
Number of citations: 3 www.sciencedirect.com
Y Luo, W Wu, D Zha, W Zhou, C Wang, J Huang… - Bioorganic & Medicinal …, 2021 - Elsevier
A series of novel ligustrazine-chalcone hybrids were synthesized and evaluated for their in vitro and in vivo antitumor activities. The results showed that most of these compounds …
Number of citations: 17 www.sciencedirect.com
HX Li, JH Tian, HY Li, X Wan, Y Zou - Molecules, 2023 - mdpi.com
Antiplatelet aggregation agents have demonstrated clinical benefits in the treatment of ischemic stroke. In our study, a series of novel nitric oxide (NO)-donating ligustrazine derivatives …
Number of citations: 1 www.mdpi.com
F Wang, M Wei, X Duan, X Liu, S Yao… - Organic Chemistry …, 2020 - pubs.rsc.org
Three new pyrazine derivatives, named talaropyrazines A–C (1–3), were isolated from the chemical investigation of the fungus Talaromyces minioluteus. Their planar structures were …
Number of citations: 6 pubs.rsc.org
KG Varnava, J Sperry - Heterocyclic Communications, 2015 - degruyter.com
Synthesis of colletotrichumine A Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR - Euro £ GBP - Pound $ USD - Dollar EN English Deutsch …
Number of citations: 1 www.degruyter.com
Y Zou, D Zhao, C Yan, Y Ji, J Liu, J Xu… - Journal of medicinal …, 2018 - ACS Publications
Piperlongumine 1 increases reactive oxygen species (ROS) levels and preferably induces cancer cell apoptosis by triggering different pathways. However, the poor solubility of 1 limits …
Number of citations: 48 pubs.acs.org
AM Weinstein, B Bohman, GR Flematti, RD Phillips - Plants, 2022 - mdpi.com
Sexually deceptive orchids are unusual among plants in that closely related species typically attract different pollinator species using contrasting blends of floral volatiles. Therefore, …
Number of citations: 3 www.mdpi.com
Y Ai, B Zhu, C Ren, F Kang, J Li, Z Huang… - Journal of medicinal …, 2016 - ACS Publications
The elevation of oxidative stress preferentially in cancer cells by inhibiting thioredoxin reductase (TrxR) and/or enhancing reactive oxygen species (ROS) production has emerged as an …
Number of citations: 66 pubs.acs.org

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